(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol is a chiral organic compound with a complex structure It features a methoxyphenyl group, a methoxy group, and a hexynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary or chiral catalyst to ensure the correct stereochemistry. The key steps often include:
Formation of the hexynol backbone: This can be achieved through a series of reactions such as alkylation, reduction, and alkyne formation.
Introduction of the methoxyphenyl group: This step usually involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Protection and deprotection steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate).
Reduction: Pd/C with hydrogen gas, or Lindlar’s catalyst for partial reduction.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and in the development of chiral drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds or covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dichloropentane: Another chiral compound with different functional groups.
(2R,3S)-3-{[(4-methoxybenzyl)oxy]methyl}-2-oxiranylmethanol: A compound with a similar methoxyphenyl group but different backbone structure.
Uniqueness
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
203926-60-7 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol |
InChI |
InChI=1S/C15H20O3/c1-4-5-15(16)12(2)10-18-11-13-6-8-14(17-3)9-7-13/h1,6-9,12,15-16H,5,10-11H2,2-3H3/t12-,15+/m1/s1 |
InChI Key |
HUPWOMUIVLHFSC-DOMZBBRYSA-N |
Isomeric SMILES |
C[C@H](COCC1=CC=C(C=C1)OC)[C@H](CC#C)O |
Canonical SMILES |
CC(COCC1=CC=C(C=C1)OC)C(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.